N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline
Overview
Description
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline is a complex organic compound that features a combination of aromatic rings, chlorine atoms, and phosphorus groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline typically involves multiple steps. One common method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with diethyl phosphite under controlled conditions to form an intermediate. This intermediate is then reacted with 4-ethylaniline to yield the final product. The reaction conditions often include the use of solvents like benzene or toluene and catalysts such as copper chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield amines and alcohols.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenophosphines in the presence of organometallic reagents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in oxidation reactions.
3,5-Dichloro-2-pyridone: Used in various organic synthesis reactions.
Tertiary phosphines: Commonly used as ligands in coordination chemistry.
Uniqueness
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline is unique due to its combination of chlorine, methoxy, and phosphorus groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO4P/c1-5-14-8-10-16(11-9-14)23-20(28(24,26-6-2)27-7-3)17-12-15(21)13-18(22)19(17)25-4/h8-13,20,23H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCSDIHVFUJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C2=C(C(=CC(=C2)Cl)Cl)OC)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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